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Compound of Interest

Compound Name: FOL7185

Cat. No.: B1673522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various therapeutic modalities designed to target

Folate Receptor Alpha (FOLR1), a protein overexpressed in numerous solid tumors, including a

significant percentage of ovarian, endometrial, and non-small cell lung cancers. Given the

absence of specific information for a compound designated "FOL7185," this analysis focuses

on the validated mechanisms of action of prominent FOLR1-targeting agents in clinical

development, offering a framework for evaluating potential new entries to this class.

Mechanism of Action and Therapeutic Modalities
FOLR1's limited expression in normal tissues makes it an attractive target for cancer therapy.

Its primary function is to mediate the cellular uptake of folates, which are crucial for DNA

synthesis and repair. The therapeutic strategies targeting FOLR1 can be broadly categorized

as follows:

Antibody-Drug Conjugates (ADCs): These therapies link a monoclonal antibody that targets

FOLR1 to a potent cytotoxic payload. The ADC binds to FOLR1 on cancer cells, is

internalized, and releases the cytotoxic agent, leading to targeted cell death.

Monoclonal Antibodies (mAbs): These antibodies bind to FOLR1 and can exert anti-tumor

effects through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC) and

by blocking downstream signaling.
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Small-Molecule Drug Conjugates (SMDCs): These agents use a folate analogue to deliver a

cytotoxic payload to FOLR1-expressing cells.

Chimeric Antigen Receptor (CAR) T-Cell Therapy: This approach involves genetically

engineering a patient's T-cells to express a receptor that recognizes FOLR1, enabling the

immune system to directly target and eliminate cancer cells.

Comparative Performance of FOLR1-Targeting
Agents
The following tables summarize the clinical performance of key FOLR1-targeting therapies

based on available trial data.

Table 1: Efficacy of FOLR1-Targeting Antibody-Drug Conjugates (ADCs)
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Agent
(Payload)

Trial
(Phase)

Patient
Populatio
n

Objective
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Key
Adverse
Events

Mirvetuxim

ab

soravtansin

e (DM4, a

microtubul

e inhibitor)

MIRASOL

(Phase 3)

Platinum-

Resistant

Ovarian

Cancer

(FRα-high)

42.3%
5.62

months

16.46

months

Low-grade

ocular and

gastrointes

tinal

events[1]

Farletuzum

ab

ecteribulin

(MORAb-

202)

(Eribulin, a

microtubul

e inhibitor)

Study 101

(Phase 1

Expansion)

Platinum-

Resistant

Ovarian

Cancer

25.0% (0.9

mg/kg

dose)

52.4% (1.2

mg/kg

dose)[2][3]

[4]

6.7 months

(0.9 mg/kg

dose) 8.2

months

(1.2 mg/kg

dose)[2]

10.5

months

(0.9 mg/kg

dose) Not

Estimable

(1.2 mg/kg

dose)[2]

Interstitial

lung

disease/pn

eumonitis,

leukopenia,

neutropeni

a[4][5]

STRO-002

(Luveltama

b

tazevibulin)

(Hemiasterl

in

derivative,

a tubulin

inhibitor)

STRO-002-

GM1

(Phase 1

Expansion)

Advanced

Ovarian

Cancer

33% (all

FRα levels)

47% (5.2

mg/kg

dose)[6][7]

6.6 months

(5.2 mg/kg,

FRα-

selected)

[8]

Not

Reported

Neutropeni

a[6][8]
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Agent
(Modality)

Trial
(Phase)

Patient
Population

Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Key
Adverse
Events

Farletuzumab

(Monoclonal

Antibody)

Phase 2

(NCT022899

50)

Platinum-

Sensitive

Ovarian

Cancer (low

CA-125)

69.6% (with

chemotherap

y) vs 73.5%

(placebo +

chemo)[9]

11.7 months

(with

chemotherap

y) vs 10.8

months

(placebo +

chemo)[9][10]

Generally

well-

tolerated;

higher

incidence of

interstitial

lung disease

in

combination

with

chemotherap

y.[9]

CT900

(Small-

Molecule

Thymidylate

Synthase

Inhibitor)

Phase 1

(NCT023603

45)

High-Grade

Serous

Ovarian

Cancer (FRα

high/medium)

36%[11] Not Reported

Fatigue,

nausea,

diarrhea,

cough,

anemia,

pneumonitis

(predominantl

y Grade 1/2).

[11]

FH-FOLR1

CAR T (CAR

T-Cell

Therapy)

Phase 1

(NCT066099

28)

Relapsed/Ref

ractory

Pediatric AML

(FOLR1+)

Efficacy data

not yet

mature.

Efficacy data

not yet

mature.

Safety and

toxicity are

primary

objectives.

[12][13][14]

Signaling Pathways and Experimental Workflows
FOLR1 Signaling Pathways
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FOLR1 is implicated in signaling pathways that are independent of its role in one-carbon

metabolism. Activation of FOLR1 can promote cell proliferation and survival through pathways

such as JAK-STAT3 and ERK1/2.
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FOLR1-mediated activation of JAK-STAT3 and ERK1/2 signaling pathways.

Experimental Protocols and Workflows
The validation of FOLR1-targeting agents involves a series of in vitro and in vivo experiments.

1. Patient Selection and Target Validation Workflow

A critical first step in clinical trials is the identification of patients whose tumors express FOLR1.

This is typically done using an immunohistochemistry (IHC) assay.

Tumor Biopsy
(FFPE Tissue)

IHC Staining
(VENTANA FOLR1 Assay)

Pathologist Scoring
(PS2+ Method) Patient Stratification

FRα High
(Eligible for Trial)

≥75% cells with
≥2+ staining

FRα Low/Negative
(Ineligible)

<75% cells

Click to download full resolution via product page

Workflow for patient selection using FOLR1 immunohistochemistry.

Experimental Protocol: VENTANA FOLR1 (FOLR1-2.1) RxDx Assay

Specimen: Formalin-fixed, paraffin-embedded (FFPE) tissue sections of epithelial ovarian,

fallopian tube, or primary peritoneal cancer are used.[15] Tissues should be fixed in 10%

neutral buffered formalin for 12-72 hours.[15][16]

Procedure: The assay is performed on a BenchMark ULTRA automated staining platform.

[16] It utilizes a mouse monoclonal anti-FOLR1 primary antibody (clone FOLR1-2.1). The

antibody binding is visualized using the OptiView DAB IHC Detection Kit.[15][17]

Scoring: A qualified pathologist interprets the results. Only membrane staining is evaluated.

[15] The score is based on the percentage of viable tumor cells with moderate (2+) to strong

(3+) membrane staining. A sample is considered "FRα-high" or "Positive" if ≥ 75% of viable

tumor cells show moderate to strong membrane staining.[17]

2. Preclinical In Vivo Efficacy Workflow
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Patient-derived xenograft (PDX) or cell line-derived xenograft models in immunocompromised

mice are standard for evaluating the in vivo efficacy of FOLR1-targeting agents.
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Generalized workflow for in vivo xenograft model studies.

Experimental Protocol: Ovarian Cancer Xenograft Model
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Cell Lines/Tissues: FRα-expressing ovarian cancer cell lines (e.g., IGROV-1, OVCAR-3) or

patient-derived tumor tissues are used.[18]

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are typically used.[18]

Implantation: Tumor cells or tissues are implanted, often intraperitoneally or orthotopically (in

the ovarian bursa), to mimic the human disease.[18][19][20]

Treatment: Once tumors are established, mice are treated with the investigational drug (e.g.,

an ADC) or a control.

Endpoints: The primary readouts are tumor growth inhibition (measured by imaging or

calipers) and overall survival.[19]

3. In Vitro Cytotoxicity Assay Workflow

Cell viability assays are essential for determining the potency (e.g., IC50) of cytotoxic agents

delivered by FOLR1-targeting therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide to Therapeutic Strategies Targeting
Folate Receptor Alpha (FOLR1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673522#validation-of-fol7185-s-mechanism-of-
action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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